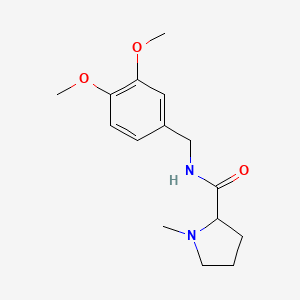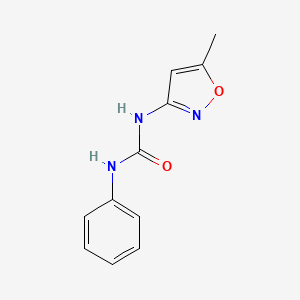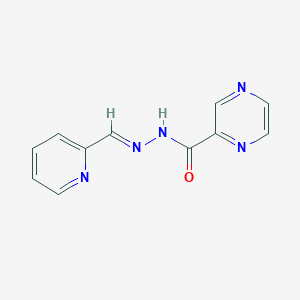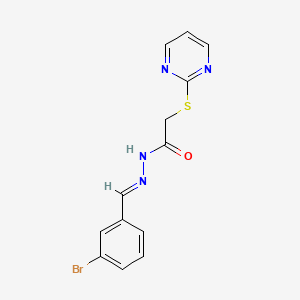
N-(3,4-dimethoxybenzyl)-1-methylprolinamide
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-1-methylprolinamide, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, who also discovered other psychoactive drugs such as MDMA and 2C-B. DMMDA-2 has been the subject of scientific research due to its potential therapeutic properties, as well as its effects on the central nervous system.
Wirkmechanismus
N-(3,4-dimethoxybenzyl)-1-methylprolinamide acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This leads to a feeling of euphoria and empathy, as well as a reduction in anxiety and depression symptoms. The exact mechanism of action is not fully understood, but it is believed to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-1-methylprolinamide has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, as well as body temperature. It also causes the release of hormones such as cortisol and prolactin, which are associated with stress and lactation, respectively. N-(3,4-dimethoxybenzyl)-1-methylprolinamide has also been shown to have neuroprotective effects, which may be useful in the treatment of certain neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxybenzyl)-1-methylprolinamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, which makes it ideal for use in studies that require precise measurements. However, it is also a controlled substance, which means that it can be difficult to obtain for research purposes. Additionally, the effects of N-(3,4-dimethoxybenzyl)-1-methylprolinamide on the brain are not fully understood, which makes it difficult to design experiments that accurately measure its effects.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,4-dimethoxybenzyl)-1-methylprolinamide. One potential area of study is its potential use in the treatment of depression, anxiety, and PTSD. It may also be useful in the treatment of certain neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-1-methylprolinamide, as well as its effects on the brain and body.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-1-methylprolinamide has been studied for its potential therapeutic properties, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a similar mechanism of action to other psychoactive drugs such as MDMA, which increases the release of serotonin and dopamine in the brain, leading to feelings of euphoria and empathy.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17-8-4-5-12(17)15(18)16-10-11-6-7-13(19-2)14(9-11)20-3/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDICPEWCQDSCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811318 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-{[2-(3-methylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873444.png)
![N'-[1-(2-furyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3873451.png)
![[4-(2-{[(2-chlorobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3873453.png)

![5-[(2-thienylcarbonyl)amino]isophthalamide](/img/structure/B3873464.png)
![8-{[2-(4-ethylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873472.png)
![4-benzyl-10-cyclopentylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3873480.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873483.png)

![4-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873509.png)
![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3873516.png)
![N-[1-{[2-(2,3-dichlorobenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3873519.png)
